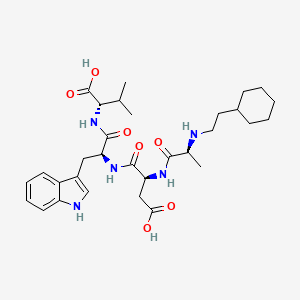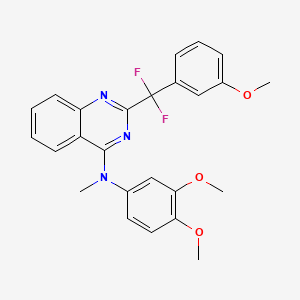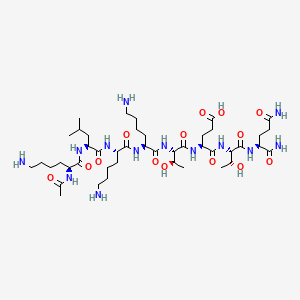
Ac-KLKKTETQ-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-KLKKTETQ-NH2 is a peptide with the sequence Acetyl-Lysine-Leucine-Lysine-Lysine-Threonine-Glutamic Acid-Threonine-Glutamine-Amide. This peptide has shown potential in cosmetics research, particularly for promoting hair growth and improving skin conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-KLKKTETQ-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions and is removed by a base such as piperidine .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .
Análisis De Reacciones Químicas
Types of Reactions
Ac-KLKKTETQ-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present in the peptide sequence.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups compatible with SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .
Aplicaciones Científicas De Investigación
Ac-KLKKTETQ-NH2 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ac-KLKKTETQ-NH2 involves its interaction with specific molecular targets in the skin and hair follicles. The peptide can penetrate the cell membrane and interact with intracellular proteins, leading to the activation of signaling pathways that promote hair growth and improve skin conditions . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Ac-KLTWQELYQLKYKGI-NH2:
(KLAKLAK)2-NH2: An antimicrobial peptide with anticancer properties.
Uniqueness
Unlike other peptides, it has shown promise in promoting hair growth and improving skin conditions, making it a valuable compound for cosmetic research .
Propiedades
Fórmula molecular |
C44H81N13O14 |
|---|---|
Peso molecular |
1016.2 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H81N13O14/c1-23(2)22-32(55-38(65)28(50-26(5)60)12-6-9-19-45)42(69)53-29(13-7-10-20-46)39(66)52-30(14-8-11-21-47)40(67)56-36(25(4)59)44(71)54-31(16-18-34(62)63)41(68)57-35(24(3)58)43(70)51-27(37(49)64)15-17-33(48)61/h23-25,27-32,35-36,58-59H,6-22,45-47H2,1-5H3,(H2,48,61)(H2,49,64)(H,50,60)(H,51,70)(H,52,66)(H,53,69)(H,54,71)(H,55,65)(H,56,67)(H,57,68)(H,62,63)/t24-,25-,27+,28+,29+,30+,31+,32+,35+,36+/m1/s1 |
Clave InChI |
BPTALUJCYMBJBD-VHXKJKBESA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)C)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCCN)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
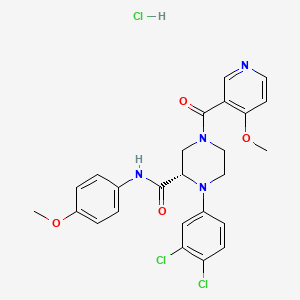

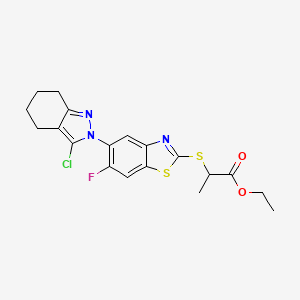
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
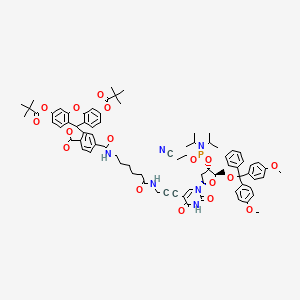
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
